8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile is a complex heterocyclic compound that belongs to the class of thieno[3,2-b]pyridine derivatives
Preparation Methods
The synthesis of 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction conditions typically involve heating thiophene-2-carboxamides in formic acid or using other cyclization agents such as triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) .
Chemical Reactions Analysis
8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and DMF-DMA . The major products formed from these reactions are thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .
Scientific Research Applications
This compound has significant scientific research applications due to its diverse biological activities. It has been studied for its potential use in medicinal chemistry, particularly as an anticancer, antifungal, and anti-inflammatory agent . Additionally, it has applications in material science for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar compounds to 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile include other thieno[3,2-b]pyridine derivatives such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . These compounds share similar structural features and biological activities but differ in their specific functional groups and substitution patterns . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C19H14N6O2S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
12-amino-4-(ethylamino)-8-oxo-10-pyridin-4-yl-13-oxa-3-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-5,11-dicarbonitrile |
InChI |
InChI=1S/C19H14N6O2S/c1-2-24-19-11(8-21)14-16(28-19)15-13(18(26)25-14)12(9-3-5-23-6-4-9)10(7-20)17(22)27-15/h3-6,12,24H,2,22H2,1H3,(H,25,26) |
InChI Key |
ANTBZXXONOTVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.